molecular formula C31H25BrN2O3 B12462058 2-(4-bromophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate

2-(4-bromophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate

Cat. No.: B12462058
M. Wt: 553.4 g/mol
InChI Key: YWTVYIVGEQALOX-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE typically involves multiple steps, including the formation of the quinoline core, introduction of the bromophenyl and dimethylpyrrol groups, and esterification to form the final product. Common reagents used in these reactions include bromobenzene derivatives, pyrrole derivatives, and various catalysts such as palladium on carbon (Pd/C) and copper iodide (CuI) .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the bromophenyl group .

Scientific Research Applications

2-(4-BROMOPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies have shown that it can interact with active sites of enzymes, potentially inhibiting their function .

Properties

Molecular Formula

C31H25BrN2O3

Molecular Weight

553.4 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C31H25BrN2O3/c1-19-4-15-28-26(16-19)27(31(36)37-18-30(35)23-7-11-24(32)12-8-23)17-29(33-28)22-9-13-25(14-10-22)34-20(2)5-6-21(34)3/h4-17H,18H2,1-3H3

InChI Key

YWTVYIVGEQALOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)N5C(=CC=C5C)C

Origin of Product

United States

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